molecular formula C21H24N2O B1348312 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one CAS No. 59009-70-0

3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Cat. No. B1348312
CAS RN: 59009-70-0
M. Wt: 320.4 g/mol
InChI Key: VDPCIZXWEQHOJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a chemical compound with the molecular formula C21H24N2O . It is a derivative of 3,7-diazabicyclo nonane, a naturally occurring scaffold interacting with nicotinic acetylcholine receptors (nAChRs) .


Molecular Structure Analysis

The molecular structure of 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one consists of a bicyclic core with two benzyl groups attached to the nitrogen atoms and a ketone functional group . The exact mass is 320.188863393 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one include a molecular weight of 320.4 g/mol, an XLogP3-AA of 2.6, no hydrogen bond donors, three hydrogen bond acceptors, four rotatable bonds, a topological polar surface area of 23.6 Ų, 24 heavy atoms, and a complexity of 376 .

Scientific Research Applications

Heterocyclic Compound Synthesis

A study by Garrison et al. (1993) delves into the synthesis of new 3,7,9-triheterabicyclo[3.3.2]decan-10-ones from 3,7-dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one precursors. This research expands the family of heterocyclic compounds and explores the equilibrium of these compounds in various conformations, contributing significantly to the field of organic chemistry and heterocyclic compound synthesis (Garrison et al., 1993).

Conformational Analysis

Gálvez et al. (1985) conducted a structural and conformational study of diazabicyclanones and diazabicyclanols, including 3,7-dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one derivatives. This research utilized spectroscopy and X-ray diffraction, providing insights into the conformational preferences of these compounds in different states, which is crucial for understanding their chemical behavior and potential applications (Gálvez et al., 1985).

Stimulus-Sensitive Delivery Systems

Veremeeva et al. (2021) explored the use of 3,7-diazabicyclo[3.3.1]nonane derivatives in designing stimulus-sensitive liposomal delivery systems. This research demonstrated that certain derivatives increase liposomal permeability under specific pH conditions, highlighting the potential of these compounds in targeted drug delivery and therapeutic applications (Veremeeva et al., 2021).

properties

IUPAC Name

3,7-dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O/c24-21-19-13-22(11-17-7-3-1-4-8-17)14-20(21)16-23(15-19)12-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPCIZXWEQHOJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC(C2=O)CN1CC3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50327178
Record name 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one

CAS RN

59009-70-0
Record name 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Reaction scheme C using 1-benzyl-4-piperidone (25) in a manner closely analogous to the previous reactions scheme A which used 4-selenanone as a reactant. As illustrated, the aryl amine (again benzylamine) and paraformaldehyde react in the presence of glacial acetic acid and methanol to produce the N,N'-dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one (26). This diazabicyclo[3.3.1]nonan-9-one (26) is then converted to one of three derivatives by one of three separate reaction pathways. Using perchloric acid in benzene and 3 Å molecular sieve with methanol, the hydroperchlorate amine salt of the 9,9-dimethoxy derivative (27) is produced. The use of perchloric acid in an aqueous media produces the hydroperchlorate amine salt of the 9,9-dihydroxy derivative (28). And, in a manner analogous to the reaction scheme A, a sequential reduction using hydrazine hydrate in triethylene glycol and potassium hydroxide followed by perchloric acid in benzene produces the hydroperchlorate tertiary amine salt of the reduced form of the diazabicyclo[3.3.1]nonane (29). ##STR16##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-selenanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aryl amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Following a procedure similar to that disclosed in U.S. Pat. No. 3,962,449, a three-necked, 50-mL, round-bottomed flask was fitted with a dropping funnel (60 mL), a condenser with an N2 inlet, a heating mantle, and a magnetic stirrer. This flask was charged with a solution of benzylamine (2.68 g, 25.0 mmol) and glacial acetic acid (1.54 g, 25.8 mmol) in methanol (25 mL). To this solution was added paraformaldehyde (1.58 g, 52.5 mmol); then the apparatus was flushed with N2 and the mixture was brought to reflux with stirring. After 15 min, a solution of 1-benzyl-4-piperidone (4.73 g, 25.0 mmol) and glacial acetic acid (1.50 g, 25.0 mmol) in methanol (18 mL) was added over 0.5 hours. The resulting orange solution was then boiled at reflux for an additional 9.5 hours. The mixture was then cooled to room temperature and the solvent was evaporated (aspirator) to give an orange oil. Water (50 mL) and KOH pellets (85%, 3.30 g, 50.0 mmol) was added, and the resulting oily, orange suspension was extracted (CH2Cl2, 3×50 mL). The organic extracts were combined and dried (MgSO4, overnight). Filtration of the mixture followed by evaporation (aspirator) afforded an orange oil which was vacuum distilled (8×10-7 mm Hg, diffusion pump). At 106°-108° C. there was collected a colorless oil (0.36 g), the 13C NMR of which was identical to 1-benzyl-4-piperidone. A second fraction (bp 180°-205° C.) was collected as a yellow oil but with substantial decomposition of the residue. This second fraction was redistilled (180°-185° C., 1.0×10-6 mm Hg) to yield again a yellow oil. This oil was dissolved in hot Skelly B (80 mL) and, upon cooling to -10° C., pure N,N'-dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one (2.53 g, 31.6%) was precipitated as a white solid: mp 61°-63° C. (literature 70°-71° C.). The compound was used in the next step without further purification. The spectroscopic data for this compound were: IR (KBr) cm-1 2963, 2822, 1738, 1721, 748, 703 1H NMR (DCCl3) δ2.52 [br s, 2H, H(1,5)], 2.77, 278 [two d, J=10.7 Hz, 4H, H(2,4,6,8)ax], 3.00 [br d, J=10.5 Hz, 4H, H(2,4,6,8)eq], 3.53 [s, 4H, ArCH2 ], 7.23-7.30 [m, 10H, ArH]; 13C NMR (DCCl3) ppm 46.7 [d, C(1,5)], 58.01 [t, C(2,4,6,8)], 61.1 [t, ArCH2 ], 126.90 [d, p-ArC], 128.02 [d, o- or m-ArC], 128.53 [d, m- or o-ArC] 138.02 [s, i-ArC], 214.0 [s, C(9)]; 15N NMR (DCCl3) ppm 39.25 [N(3,7)].
Quantity
2.68 g
Type
reactant
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step Two
Quantity
4.73 g
Type
reactant
Reaction Step Three
Quantity
1.5 g
Type
reactant
Reaction Step Three
Quantity
18 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

In a minor modification of the previous procedure, a solution of 1-benzyl-4-piperidone (4.73 g, 25.0 mmol) and glacial acetic acid (1.50 g, 25.0 mmol) in methanol (25 mL) was added as before to a boiling mixture of paraformaldehyde (6.00 g, 200 mmol), glacial acetic acid (1.62 g, 27.0 mmol), benzylamine (2.68 g, 25.0 mmol), and methanol (100 mL). The reaction time was 24 hours and the aqueous workup was as described previously. Instead of the distillation described, the crude oil from the workup was then digested in Skelly B (300 mL) on a steam bath for 0.5 hours. The hot supernatant was decanted from the yellow residue and evaporated (aspirator followed by vacuum pump, room temperature 0.02 mm Hg, 20 min). This afforded N,N'-dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one (6.84 g, 85.4%) as a white oil that did not solidify after 3 days at -10° C. The 1H and 13C NMR spectra of this oil were virtually identical to that described for the ketone produced in Example XXIII via method A and the material proved to be satisfactory for use in the following Examples XXV and XXVI. ##STR40##
Quantity
4.73 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
2.68 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Reactant of Route 2
Reactant of Route 2
3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Reactant of Route 3
Reactant of Route 3
3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Reactant of Route 4
Reactant of Route 4
3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Reactant of Route 5
3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Reactant of Route 6
3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Citations

For This Compound
7
Citations
GL Garrison, KD Berlin, BJ Scherlag… - The Journal of …, 1993 - ACS Publications
Treatment of la Ft 3a (X= S) 7 with sodium azide/sulfuric acid in chloroformled to 4a (76%) as a crystalline product. 8· 9 Oxygen insertion via a Baeyer-Villiger ap-proach with la Ft 3a and …
Number of citations: 10 pubs.acs.org
L Toom, A Kütt, I Kaljurand, I Leito… - The Journal of …, 2006 - ACS Publications
Basicity constants for a series of 3,7-diazabicyclo[3.3.1]nonane derivatives in acetonitrile with a variation over 13 orders of magnitude have been determined using a spectrophotometric …
Number of citations: 54 pubs.acs.org
SV Mulekar, KD Berlin - The Journal of Organic Chemistry, 1989 - ACS Publications
The 170 chemical shifts for the oxygen atom of the carbonyl group [C= 170] have been measured for several substituted l-hetera-4-cyclohexanones and selected 3, 7-diheterabicyclo […
Number of citations: 17 pubs.acs.org
J Spieler, O Huttenloch… - European Journal of …, 2000 - Wiley Online Library
Two generally applicable routes for the synthesis of chiral amino alcohols embodying the bispidine framework have been developed. In linear route A the bispidine framework is built up …
L Toom, H Grennberg, A Gogoll - Synthesis, 2006 - thieme-connect.com
A series of N, N′-dialkyl-3, 7-diazabicyclo [3.3. 1] nonanes was prepared by microwave-assisted reduction of a common dithiolane precursor with Raney nickel, using the …
Number of citations: 24 www.thieme-connect.com
DSC Black, GB Deacon, M Rose - Tetrahedron, 1995 - Elsevier
The symmetrically substituted bispidinones (9–23) were prepared by the Mannich reaction. The bispidinone (28) can be used to generate the diaminoethyl derivative (25) and the …
Number of citations: 56 www.sciencedirect.com
SE Norman - 2008 - nova.newcastle.edu.au
I hereby certify that the work embodied in this Thesis is the result of original research, the greater part of which was completed subsequent to admission to candidature for the degree. …
Number of citations: 5 nova.newcastle.edu.au

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.